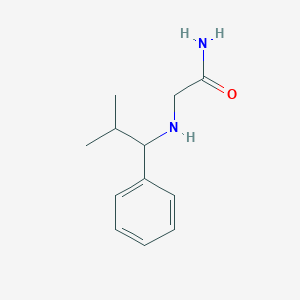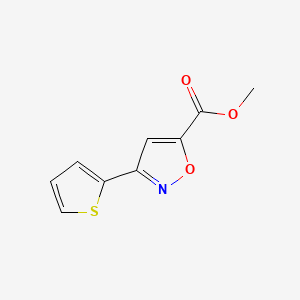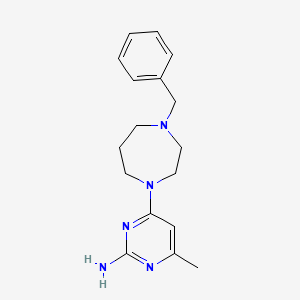
4-(4-Benzyl-1,4-diazepan-1-yl)-6-methylpyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Benzyl-1,4-diazepan-1-yl)-6-methylpyrimidin-2-amine is a chemical compound that belongs to the class of diazepanes and pyrimidines This compound is characterized by the presence of a benzyl group attached to a diazepane ring, which is further connected to a methylpyrimidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzyl-1,4-diazepan-1-yl)-6-methylpyrimidin-2-amine typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or diamines, under acidic or basic conditions.
Benzylation: The diazepane ring is then benzylated using benzyl halides in the presence of a base like sodium hydride or potassium carbonate.
Pyrimidine Coupling: The benzylated diazepane is coupled with a methylpyrimidine derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Benzyl-1,4-diazepan-1-yl)-6-methylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or pyrimidine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted diazepanes or pyrimidines.
Aplicaciones Científicas De Investigación
4-(4-Benzyl-1,4-diazepan-1-yl)-6-methylpyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of 4-(4-Benzyl-1,4-diazepan-1-yl)-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid
- 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid
Uniqueness
4-(4-Benzyl-1,4-diazepan-1-yl)-6-methylpyrimidin-2-amine is unique due to its combination of a diazepane ring with a benzyl group and a methylpyrimidine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C17H23N5 |
|---|---|
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
4-(4-benzyl-1,4-diazepan-1-yl)-6-methylpyrimidin-2-amine |
InChI |
InChI=1S/C17H23N5/c1-14-12-16(20-17(18)19-14)22-9-5-8-21(10-11-22)13-15-6-3-2-4-7-15/h2-4,6-7,12H,5,8-11,13H2,1H3,(H2,18,19,20) |
Clave InChI |
DSODXAFZDNWCCQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)N)N2CCCN(CC2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-Bromo-phenyl)-dimethyl-[2-(tetrahydro-pyran-2-yloxymethyl)-phenyl]-silane](/img/structure/B14912946.png)

![1-([1,1'-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-indole](/img/structure/B14912952.png)
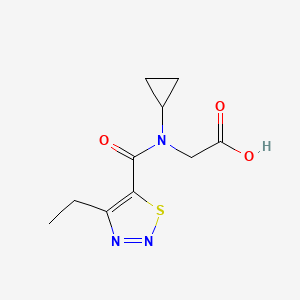
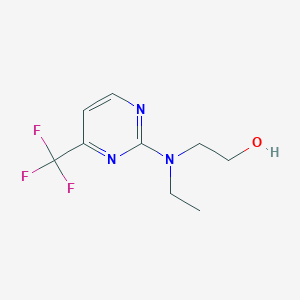
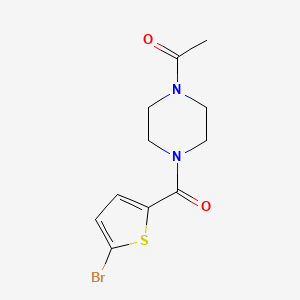

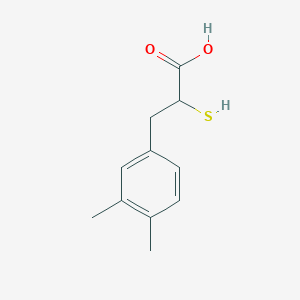
![4-Fluoro-1-azabicyclo[2.2.1]heptane](/img/structure/B14912980.png)



